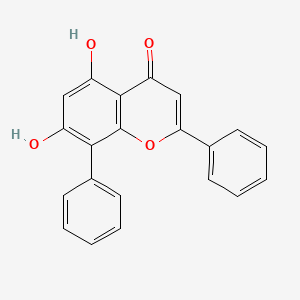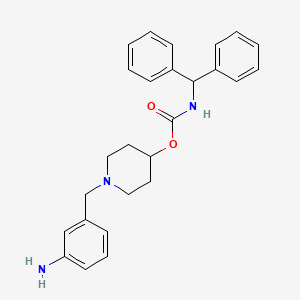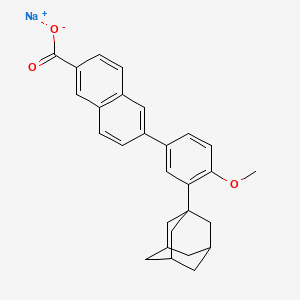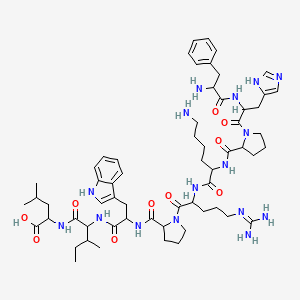
methyl N-(2-hydroxy-1,2,2-triphenylethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a carbomethoxy group, an amino group, and three phenyl groups attached to an ethanol backbone. The chirality of this compound is due to the presence of a stereocenter at the carbon atom bonded to the amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde derivatives and amino alcohols.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between the benzaldehyde derivative and the amino alcohol.
Reduction: The intermediate is then subjected to reduction using reducing agents like sodium borohydride or lithium aluminum hydride to yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted amino alcohols, esters.
Applications De Recherche Scientifique
®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and eliciting specific biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(-)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol: The enantiomer of the compound with opposite chirality.
N-Carbomethoxy-2-amino-1,1,2-triphenylethanol: The racemic mixture containing both enantiomers.
2-Amino-1,1,2-triphenylethanol: A similar compound lacking the carbomethoxy group.
Uniqueness
®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes, where the enantiomeric purity of the compound is crucial.
Propriétés
IUPAC Name |
methyl N-(2-hydroxy-1,2,2-triphenylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-26-21(24)23-20(17-11-5-2-6-12-17)22(25,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,20,25H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZUAVPCBIFLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B12294075.png)
![[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12294079.png)




![6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B12294123.png)


![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-7-[[[(trifluoromethyl)thio]acetyl]amino]-, (6R,7R)-](/img/structure/B12294139.png)


![tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate](/img/structure/B12294150.png)
![3-[Acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12294161.png)
